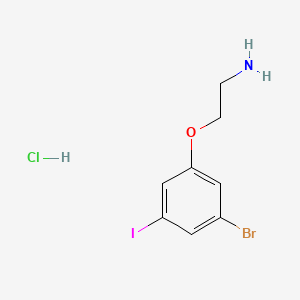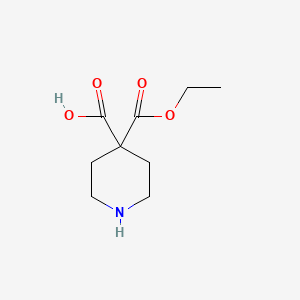![molecular formula C18H32BNO4 B13539743 Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13539743.png)
Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate is a complex organic compound that features a boron-containing dioxaborolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate typically involves multiple steps:
Formation of the Cyclopropyl Ring: The initial step often involves the formation of the cyclopropyl ring through a cyclopropanation reaction. This can be achieved using diazo compounds and transition metal catalysts.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction. This step typically uses a boronic acid or boronate ester in the presence of a suitable catalyst.
Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction, often involving the use of azetidine precursors and appropriate reagents.
Final Coupling and Protection: The final step involves coupling the intermediate compounds and protecting the functional groups with tert-butyl groups to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and azetidine rings.
Reduction: Reduction reactions can target the dioxaborolane group, converting it to other boron-containing functionalities.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce boronic acids or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boron-containing group makes it valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology
In biological research, derivatives of this compound can be used as probes or inhibitors in enzymatic studies. The unique structure allows for the exploration of interactions with various biological targets.
Medicine
In medicinal chemistry, this compound can serve as a building block for the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate involves its interaction with molecular targets through its boron-containing group. This group can form reversible covalent bonds with nucleophiles, making it useful in catalytic processes and as a ligand in coordination chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyrrolidine-1-carboxylate
- Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate lies in its azetidine ring, which imparts distinct steric and electronic properties compared to similar compounds with pyrrolidine or piperidine rings. This difference can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C18H32BNO4 |
|---|---|
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C18H32BNO4/c1-15(2,3)22-14(21)20-10-12(11-20)18(8)9-13(18)19-23-16(4,5)17(6,7)24-19/h12-13H,9-11H2,1-8H3 |
Clave InChI |
BILIURDSGPUYRR-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2CC2(C)C3CN(C3)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


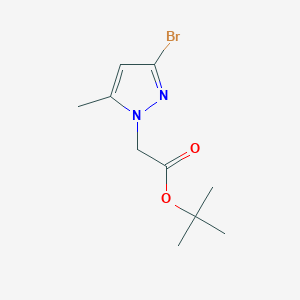
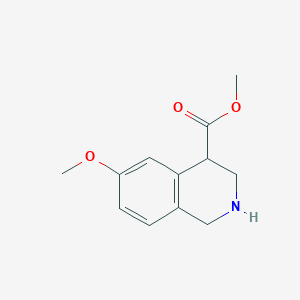
![rac-2-{2-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-1lambda6,2-thiazinane-1,1-dione hydrochloride](/img/structure/B13539666.png)
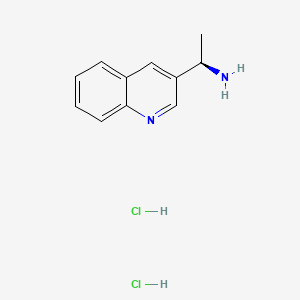

![[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13539691.png)
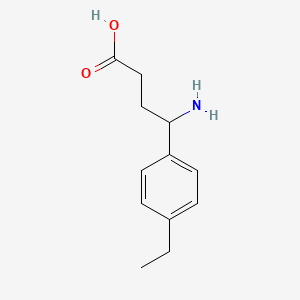
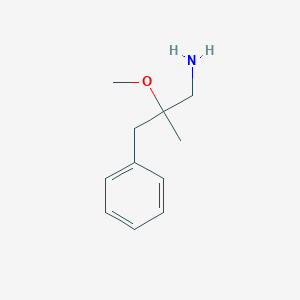
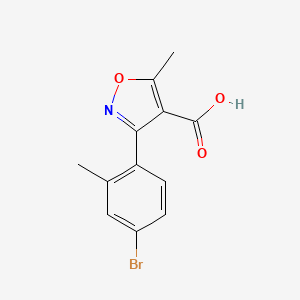

![2-(Benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B13539714.png)
